5-Bromooxazolo[4,5-b]pyridine
CAS No.: 1352885-93-8
Cat. No.: VC6208713
Molecular Formula: C6H3BrN2O
Molecular Weight: 199.007
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352885-93-8 |
|---|---|
| Molecular Formula | C6H3BrN2O |
| Molecular Weight | 199.007 |
| IUPAC Name | 5-bromo-[1,3]oxazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C6H3BrN2O/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H |
| Standard InChI Key | SFEIWPWYOWZTFZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1OC=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The core structure of 5-bromooxazolo[4,5-b]pyridine consists of a fused bicyclic system: an oxazole ring (a five-membered ring containing oxygen and nitrogen) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine substituent at the 5-position introduces steric and electronic effects that influence reactivity and intermolecular interactions . The IUPAC name, 5-bromo- oxazolo[4,5-b]pyridine, reflects this substitution pattern, while the SMILES notation provides a simplified representation of its connectivity.
Key spectroscopic identifiers include:
Physicochemical Data
While solubility data remain unreported, the compound’s molecular weight (199.007 g/mol) and planar aromatic structure suggest moderate lipophilicity, a trait advantageous for membrane permeability in drug design. The absence of melting or boiling point data in available literature underscores the need for further experimental characterization .
Synthesis and Reaction Chemistry
Electrophilic Aromatic Substitution
The primary synthetic route to 5-bromooxazolo[4,5-b]pyridine involves electrophilic aromatic bromination. Bromine () or brominating agents like bromosuccinimide (NBS) react with the parent oxazolo[4,5-b]pyridine under controlled conditions, targeting the electron-rich 5-position of the pyridine ring. This regioselectivity arises from the directing effects of the oxazole’s oxygen and nitrogen atoms, which activate specific positions for electrophilic attack.
Alternative Methodologies
Applications in Drug Development and Materials Science
Medicinal Chemistry
The compound’s fused heterocyclic system serves as a privileged scaffold in kinase inhibitor design. Key advantages include:
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High ligand efficiency: The compact structure enables potent target engagement with minimal molecular weight.
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Tunable solubility: Introduction of polar groups at the 7-position (e.g., piperazinyl motifs) can optimize pharmacokinetics, as seen in imidazo[4,5-b]pyridine derivatives .
Materials Science
Brominated heterocycles are valuable precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) used in synthesizing conjugated polymers or organic semiconductors. The electron-withdrawing bromine atom could enhance charge transport properties in such materials.
Comparative Analysis with Related Heterocycles
To contextualize 5-bromooxazolo[4,5-b]pyridine, Table 1 contrasts its features with those of structurally similar compounds:
Table 1. Structural and functional comparison of brominated and related heterocycles.
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